molecular formula C28H45NO10Sn B1147685 Tri-Boc-6-Me3Sn-L-DOPA methyl ester CAS No. 857502-21-7

Tri-Boc-6-Me3Sn-L-DOPA methyl ester

Cat. No.: B1147685
CAS No.: 857502-21-7
M. Wt: 674.37
InChI Key:
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Description

Tri-Boc-6-Me3Sn-L-DOPA methyl ester is a chemical compound with significant potential in scientific research. It is known for its applications in drug development and neurological studies, pushing the boundaries of innovation and understanding.

Scientific Research Applications

Synthesis and Derivatives

  • Crown-Carrier Derivatives : The synthesis of crown-carrier C α,α-disubstituted glycines derived from α-methyl-(l)-DOPA has been reported. This involves N-protection of α-methyl-(l)-DOPA methyl ester with Boc anhydride, forming N, O-di-Boc derivatives, and further reactions to produce various derivatives, including Boc-[18-C-6]-Mdp-OMe (Wright, Melandri, Cannizzo, Wakselman, & Mazaleyrat, 2002).

  • Fluorine-18 Labelling : A process for the efficient synthesis of 18F-labelled 3-O-methyl-6-[18F]fluoro-L-DOPA ([18F]OMFD) has been established. This involves the use of a precursor N-formyl-3-O-methyl-4-O-boc-6-trimethyl-stannyl-L-DOPA-ethyl ester for direct electrophilic radiofluorination (Füchtner & Steinbach, 2003).

Pharmaceutical Applications

  • Anti-Tumor Agent : L-DOPA methyl ester has been reported to have in vivo antitumor activity in various tumor systems, indicating its potential as an antitumor agent (Wick, 1977).

  • Parkinson's Disease Treatment : The use of L-DOPA methyl ester as a treatment for response swings in Parkinson's disease has been examined. It has been found to be equivalent to L-DOPA in reversing motor deficits in animal models (Cooper, Marrel, Testa, van de Waterbeemd, Quinn, Jenner, & Marsden, 1984).

  • Levodopa-Induced Dyskinesias : In the context of Parkinson's disease, it's shown that the inhibition of protein kinase A in the striatum could prevent levodopa-induced dyskinesias, a common side effect of long-term levodopa therapy (Lebel, Chagniel, Bureau, & Cyr, 2010).

Biochemistry and Synthesis

  • Bioadhesive End Groups : DOPA and its methyl ester have been used for the conjugation to poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymers, indicating their application in bioadhesive technologies (Huang, Lee, Ingram, & Messersmith, 2002).

  • Spherical and Hemispherical Oligosaccharides Synthesis : The synthesis of new spherical and hemispherical oligosaccharides with a polylysine core scaffold has been achieved, showcasing the diverse synthetic applications of DOPA derivatives (Han, Baigude, Hattori, Yoshida, & Uryu, 2007).

Preparation Methods

The synthesis of Tri-Boc-6-Me3Sn-L-DOPA methyl ester involves multiple steps, including the protection of functional groups and the introduction of the tin moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tri-Boc-6-Me3Sn-L-DOPA methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tri-Boc-6-Me3Sn-L-DOPA methyl ester involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the SnMe3 group and subsequent deprotection of the Boc groups.", "Starting Materials": [ "L-DOPA methyl ester", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Methanol (MeOH)", "Tin(IV) chloride (SnCl4)", "Trimethyltin chloride (Me3SnCl)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: Protection of the amine and carboxylic acid functional groups by reaction with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in methanol (MeOH) to form Tri-Boc-L-DOPA methyl ester.", "Step 2: Introduction of the SnMe3 group by reaction with tin(IV) chloride (SnCl4) and trimethyltin chloride (Me3SnCl) in the presence of TEA in MeOH to form Tri-Boc-6-Me3Sn-L-DOPA methyl ester.", "Step 3: Deprotection of the Boc groups by treatment with hydrochloric acid (HCl) in MeOH to form Tri-6-Me3Sn-L-DOPA methyl ester.", "Step 4: Deprotection of the methyl ester group by treatment with sodium hydroxide (NaOH) in EtOAc to form Tri-6-Me3Sn-L-DOPA.", "Step 5: Purification of the product by extraction with EtOAc and drying over sodium sulfate (Na2SO4)." ] }

CAS No.

857502-21-7

Molecular Formula

C28H45NO10Sn

Molecular Weight

674.37

Purity

>98%

Synonyms

N-tert-butoxycarbonyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine methyl ester

Origin of Product

United States

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